5,5-Diphenyl-2-thiohydantoin
Overview
Description
5,5-Diphenyl-2-thiohydantoin (DPTH) is a heterocyclic organic compound . It is used as a reactant for the synthesis of imidazole derivatives . It has been used to treat tonic-clonic seizures, complex partial seizures, and neurosurgical related seizures .
Synthesis Analysis
DPTH was synthesized by condensation of benzil with thio-urea, in an alkaline solution . Benzil was synthesized from benzaldehyde through benzoin condensation . A variety of catalysts and solvents have been explored in the synthesis of DPTH .Molecular Structure Analysis
The molecular structure of DPTH resembles that of 5,5-diphenylhydantoin (phenytoin) . The C=S distance is 1.648 (2) Å . The crystal structure consists of ribbon-like infinite sheets of molecules bonded by N-H O and N-H S hydrogen bonds .Chemical Reactions Analysis
DPTH is a reactant for the synthesis of imidazole derivatives . It is also used in the synthesis of imidazothiazole and glycocyamidine derivatives for antimicrobial studies .Physical And Chemical Properties Analysis
DPTH has a molecular formula of C15H12N2OS and a molecular weight of 268.33 . It has a melting point of 237-239 °C (lit.) . The boiling point is estimated to be 204°C . The density is roughly 1.2127 , and the refractive index is estimated to be 1.7400 .Scientific Research Applications
Ultrasound-Assisted Synthesis
5,5-Diphenyl-2-thiohydantoin has been involved in research for the ultrasound-assisted synthesis of its derivatives. A study demonstrated an efficient, rapid, and mild synthesis of 5,5-diphenylhydantoin and 5,5-diphenyl-2-thiohydantoin derivatives using ultrasonic irradiation. This method, employing substituted benzils and urea or thiourea derivatives, achieved products at room temperature with good yield and short time without any side product, showing potential for diversifying the hydantoin family (Arani & Safari, 2011).
Corrosion Inhibition
Research on 5,5-diphenyl-2-thiohydantoin (DPTH) also extends to corrosion inhibition. A study investigated the inhibition efficiency of DPTH against mild steel corrosion in HCl solution, revealing that DPTH effectively retards both anodic and cathodic reactions. The study combined electrochemical techniques and quantum chemical calculations to elucidate the corrosion inhibition mechanism of DPTH (Yüce et al., 2016).
Green Synthesis Methods
5,5-Diphenyl-2-thiohydantoin has been synthesized through green methods. A study reported its synthesis using benzil and thiourea as raw materials in sodium hydroxide solution. Additionally, the synthesis of S-carboxyl methyl-5,5-diphenyl-2-thiohydantoin from 5,5-diphenyl-2-thiohydantoin and sodium monochloroacetate in water was also explored. The study aimed to enhance the green chemistry approach by investigating the effects of various amounts of reagents on the yields of these compounds (Mi, 2013).
Anti-proliferation Effects
5,5-Diphenyl-2-thiohydantoin has been studied for its potential anti-proliferation effects. One study examined the anti-proliferation effect of DPTH on human vascular endothelial cells and its molecular mechanisms. The study found that DPTH inhibited DNA synthesis and decreased cell number in a dose- and time-dependent manner. The research suggested that DPTH might inhibit angiogenesis, offering potential therapeutic applications (Shih et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDPNECWKZZEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066677 | |
Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diphenyl-2-thiohydantoin | |
CAS RN |
21083-47-6 | |
Record name | 5,5-Diphenyl-2-thiohydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21083-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylthiohydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021083476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Diphenyl-2-thiohydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Imidazolidinone, 5,5-diphenyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-diphenyl-2-thioxoimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5-DIPHENYL-2-THIOHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y6ZC0YR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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